molecular formula C8H4ClN3 B15237915 5-Chloropyrazolo[1,5-A]pyridine-3-carbonitrile

5-Chloropyrazolo[1,5-A]pyridine-3-carbonitrile

Cat. No.: B15237915
M. Wt: 177.59 g/mol
InChI Key: HKODOQJICAEBGH-UHFFFAOYSA-N
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Description

5-Chloropyrazolo[1,5-A]pyridine-3-carbonitrile: is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a chlorine atom at the 5-position and a cyano group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropyrazolo[1,5-A]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloropyrazole with a suitable nitrile derivative in the presence of a base. The reaction conditions often involve heating the mixture to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often use continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-Chloropyrazolo[1,5-A]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced derivatives.

    Cyclization Reactions: The cyano group at the 3-position can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as amines, thiols, and alkoxides in the presence of a base (e.g., sodium hydride) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives such as oxides or hydroxylated compounds.

    Reduction Products: Reduced derivatives such as amines or alcohols.

Scientific Research Applications

Chemistry: 5-Chloropyrazolo[1,5-A]pyridine-3-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new therapeutic agents. It has shown promise in the design of inhibitors for various enzymes and receptors.

Industry: The compound is used in the development of advanced materials, such as organic semiconductors and fluorescent probes. Its ability to undergo various chemical modifications makes it a versatile component in material science research.

Mechanism of Action

The mechanism of action of 5-Chloropyrazolo[1,5-A]pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine and cyano groups can influence its binding affinity and selectivity.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Receptors: It can act as an agonist or antagonist for various receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

  • 5-Chloropyrazolo[1,5-A]pyrimidine-3-carbonitrile
  • 5-Chloropyrazolo[1,5-A]pyridine-3-carboxylic acid
  • 5-Chloropyrazolo[1,5-A]pyrimidine-3-carboxylic acid

Uniqueness: 5-Chloropyrazolo[1,5-A]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyano group at the 3-position and the chlorine atom at the 5-position allows for unique reactivity and interactions with molecular targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C8H4ClN3

Molecular Weight

177.59 g/mol

IUPAC Name

5-chloropyrazolo[1,5-a]pyridine-3-carbonitrile

InChI

InChI=1S/C8H4ClN3/c9-7-1-2-12-8(3-7)6(4-10)5-11-12/h1-3,5H

InChI Key

HKODOQJICAEBGH-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)C#N)C=C1Cl

Origin of Product

United States

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